

Application Notes and Protocols: ^1H and ^{13}C NMR Spectral Assignment of Grandisin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Grandisin*

Cat. No.: *B1248170*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectral assignment of **grandisin B**, an indolizidine alkaloid isolated from the leaves of the Australian rainforest tree *Elaeocarpus grandis*. **Grandisin A** and **B** have garnered interest due to their affinity for the human delta-opioid receptor, suggesting potential for development as novel therapeutic agents.

Data Presentation

The following tables summarize the ^1H and ^{13}C NMR spectral data for **grandisin B**, as reported by Carroll et al. (2005) in the *Journal of Organic Chemistry*. This data is crucial for the structural verification and characterization of this natural product.

Table 1: ^1H NMR Spectral Data of **Grandisin B** (in CDCl_3)

| Position | Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) |
|----------|-----------------------------------|--------------|----------------------------|
| 2 | 3.25 | m | |
| 3 | 1.80 | m | |
| 3 | 1.60 | m | |
| 5 | 2.80 | m | |
| 6 | 1.95 | m | |
| 6 | 1.70 | m | |
| 7 | 2.05 | m | |
| 8 | 2.60 | m | |
| 9 | 2.95 | m | |
| 1' | 3.60 | m | |
| 2' | 2.20 | m | |
| 3' | 1.50 | m | |
| 3' | 1.40 | m | |
| 4' | 1.75 | m | |
| 4' | 1.65 | m | |
| 5' | 2.70 | m | |
| 6' | 2.10 | m | |
| 7' | 3.10 | m | |
| 8' | 2.50 | m | |

Table 2: ^{13}C NMR Spectral Data of **Grandisin B** (in CDCl_3)

| Position | Chemical Shift (δ) (ppm) |
|----------|-----------------------------------|
| 2 | 60.5 |
| 3 | 33.5 |
| 5 | 55.0 |
| 6 | 28.0 |
| 7 | 30.0 |
| 8 | 58.0 |
| 9 | 65.0 |
| 1' | 210.0 |
| 2' | 45.0 |
| 3' | 25.0 |
| 4' | 35.0 |
| 5' | 50.0 |
| 6' | 40.0 |
| 7' | 62.0 |
| 8' | 52.0 |

Experimental Protocols

The following protocols are based on the methodologies typically employed for the NMR analysis of indolizidine alkaloids and are consistent with the data reported for **grandisin B**.

Sample Preparation

- Isolation: **Grandisin B** is isolated from the leaves of *Elaeocarpus grandis* using standard chromatographic techniques (e.g., column chromatography, HPLC).
- Sample Purity: The purity of the isolated **grandisin B** should be assessed by HPLC or LC-MS to ensure accurate NMR analysis.

- NMR Sample Preparation:
 - Weigh approximately 5-10 mg of purified **grandisin B**.
 - Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl_3).
 - Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
 - Transfer the solution to a 5 mm NMR tube.

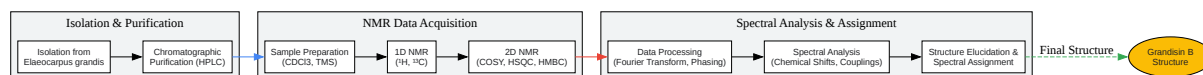
NMR Data Acquisition

- Instrumentation: NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- ^1H NMR Spectroscopy:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: 10-15 ppm.
 - Acquisition Time: 2-3 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
- ^{13}C NMR Spectroscopy:
 - Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).
 - Spectral Width: 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096 scans, due to the low natural abundance of ^{13}C .

- 2D NMR Spectroscopy (for complete assignment):
 - COSY (Correlation Spectroscopy): To establish ^1H - ^1H spin-spin coupling networks.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ^1H and ^{13}C atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ^1H and ^{13}C atoms, which is crucial for assigning quaternary carbons and connecting different spin systems.
 - NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

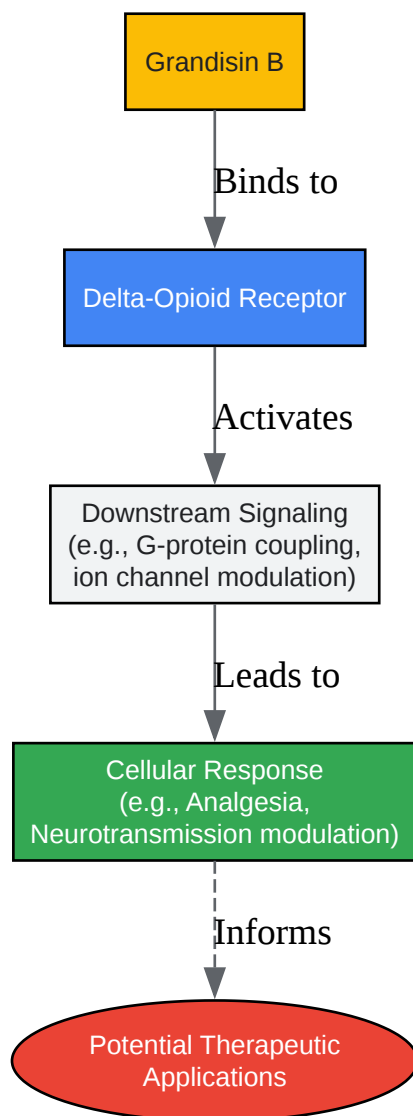
Mandatory Visualization

The following diagrams illustrate the workflow for the spectral assignment of **grandisin B** and its potential biological relevance.



[Click to download full resolution via product page](#)

Caption: Workflow for the isolation, NMR data acquisition, and spectral assignment of **Grandisin B**.



[Click to download full resolution via product page](#)

Caption: Conceptual pathway of **Grandisin B**'s interaction with the delta-opioid receptor.

- To cite this document: BenchChem. [Application Notes and Protocols: ¹H and ¹³C NMR Spectral Assignment of Grandisin]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1248170#grandisin-1h-and-13c-nmr-spectral-assignment\]](https://www.benchchem.com/product/b1248170#grandisin-1h-and-13c-nmr-spectral-assignment)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com